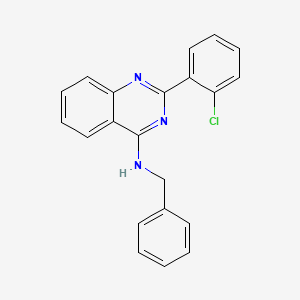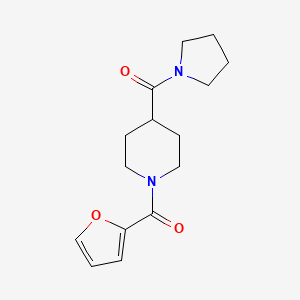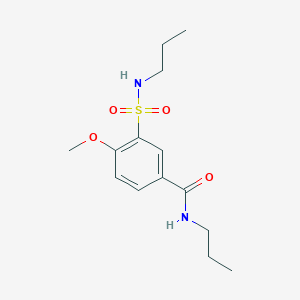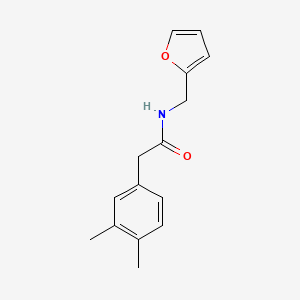
N-苄基-2-(2-氯苯基)-4-喹唑啉胺
描述
N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C21H16ClN3 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine is 345.1032752 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2-chlorophenyl)-4-quinazolinamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤和抗疟疾特性
N-苄基-2-(2-氯苯基)-4-喹唑啉胺衍生物因其有效的抗疟疾、抗菌和抗肿瘤活性而受到探索。具体而言,该类化合物中的曲灭他曲沙展现出广泛的抗肿瘤作用,并因其有望的抗肿瘤特性而接受了用于潜在人体试验的临床前毒理学评估 (Elslager, Johnson, & Werbel, 1983).
光电材料
喹唑啉衍生物并入 π 扩展共轭体系对于创造新型光电材料很有价值。这些材料用于电子器件、发光元件、光电转换元件和图像传感器。具体来说,具有 π 扩展共轭体系的芳基(杂芳基)取代喹唑啉的电致发光特性因其在制造有机发光二极管(OLED)中的重要性而备受关注,包括高效的红色磷光 OLED 和白色 OLED (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
激酶抑制用于癌症治疗
N-苄基-2-(2-氯苯基)-4-喹唑啉胺衍生物已显示出作为激酶抑制剂的潜力,靶向血管内皮生长因子受体-2 (VEGFR-2) 的激酶结构域。这些化合物作为有效的共价结合不可逆抑制剂发挥作用,通过抑制 VEGFR-2 介导的通路为开发新型癌症疗法做出贡献,而这些通路在肿瘤生长和转移中起着至关重要的作用 (Wissner et al., 2005).
抗惊厥活性
已经对 N-苄基-2-(2-氯苯基)-4-喹唑啉胺衍生物的合成和抗惊厥活性评估进行了研究,尽管结果各不相同。这些化合物对 GABA 能生物靶标的亲和性及其在小鼠 PTZ 诱发癫痫等模型中的抗惊厥功效的研究突出了它们在癫痫和癫痫发作障碍中的潜在治疗应用 (El Kayal et al., 2022).
属性
IUPAC Name |
N-benzyl-2-(2-chlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c22-18-12-6-4-10-16(18)21-24-19-13-7-5-11-17(19)20(25-21)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKSBMSQMKULOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[5-[(2-morpholin-4-ylethylamino)methyl]furan-2-yl]benzoate;dihydrochloride](/img/structure/B4596025.png)
![(5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4596033.png)
![2-(4-BROMOBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4596038.png)
![methyl 1-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4596048.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4596073.png)

![N-[3-(acetylamino)phenyl]-2-{[5-ethyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4596077.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4596085.png)

![2-(METHYLSULFANYL)-3-(4-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B4596099.png)

![N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B4596114.png)
![2-bromo-N-{[5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4596119.png)
